2-chloro-6-propylpyridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-propylpyridine-4-carboxylic acid is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is also known by its IUPAC name, 2-chloro-6-propylisonicotinic acid . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-chloro-6-propylpyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of 6-propylpyridine-4-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:
C9H11NO2+SOCl2→C9H10ClNO2+SO2+HCl
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of alternative chlorinating agents that offer higher yields and selectivity.
Chemical Reactions Analysis
2-Chloro-6-propylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the compound can undergo oxidation to form more oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Chloro-6-propylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 2-chloro-6-propylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking the natural substrate and blocking the active site, or it could act as an agonist or antagonist at a receptor, altering signal transduction pathways.
Comparison with Similar Compounds
2-Chloro-6-propylpyridine-4-carboxylic acid can be compared with other pyridine derivatives, such as:
2-Chloropyridine-4-carboxylic acid: Lacks the propyl group, which may affect its reactivity and biological activity.
6-Propylpyridine-4-carboxylic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-5-propylpyridine-4-carboxylic acid: The position of the propyl group is different, which can lead to variations in reactivity and biological effects.
The unique combination of the chlorine and propyl groups in this compound imparts distinct chemical and biological properties that make it valuable for specific applications .
Properties
CAS No. |
57663-81-7 |
---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.6 |
Purity |
0 |
Origin of Product |
United States |
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